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Compound Focus: Avutometinib

CAS No.: 946128-88-7

Cat. No.: S548797

Clinical Dosing Protocol

The recommended phase 2 dose and schedule for a 28-day cycle is as follows [1]:

Parameter Avutometinib Defactinib

Dose 3.2 mg 200 mg

Frequency Once daily, twice per week (e.g., Monday & Twice daily, every
Thursday) day

Schedule in a 28-day 3 weeks on, 1 week off 3 weeks on, 1 week

cycle off

Route Oral Oral

Key Notes on Administration:

¢ Intermittent Avutometinib Dosing: The twice-weekly dosing of avutometinib is a key feature
developed to improve tolerability while maintaining efficacy. This differs from the continuous daily
dosing used for defactinib [1].
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e Food Effect: Avutometinib can be taken with or without food. Administration with a high-fat meal
does not significantly affect its overall absorption (AUC), though it may slightly lower the peak
concentration (Cmax) [2].

¢ Treatment Cycle: The "3 weeks on, 1 week off" schedule applies to both drugs simultaneously.
Patients take both medications according to their respective frequencies for 21 days, followed by a 7-
day treatment-free period before starting the next cycle [1].

Safety and Tolerability Profile

Understanding the adverse event profile is crucial for patient management and protocol adherence. The most

common treatment-related adverse events from the FRAME trial are summarized below [1]:

Adverse Event All Grades (%) Grade 3-4 (%)
Rash 90% 8%
Creatine Phosphokinase (CPK) Elevation 56% 9%
Aspartate Aminotransferase (AST) Elevation 43% 1%
Hyperbilirubinemia 38% 2%
Diarrhea 38% 1%

Management Considerations:

¢ The dose-limiting toxicities observed during dose escalation were primarily grade 2 rash and other
chronic low-grade toxicities, leading to the selection of the lower, recommended phase 2 dose for
long-term treatment [1].

¢ In the RAMP 201 trial, the most frequent grade 3 or higher treatment-related adverse events were
CPK elevation (24%), diarrhea (8%), and anemia (5%). Approximately 10% of patients discontinued
treatment due to adverse events [3].

Scientific and Mechanistic Rationale
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The biological rationale for this combination and its specific dosing schedule is rooted in overcoming the

plasticity of intracellular signaling pathways.

Pathway Inhibition Logic

The following diagram illustrates the synergistic mechanism of action of avutometinib and defactinib.
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Mechanism of Action Explained:

e Avutometinib (RAF/MEK Clamp): This agent has a unique dual function. It not only inhibits MEK
kinase activity but also acts as a "clamp,"” inducing the formation of inactive complexes between MEK
and RAF proteins (ARAF, BRAF, CRAF). This prevents RAF from phosphorylating and re-activating
MEK, leading to more complete and durable suppression of the MAPK pathway compared to MEK-
only inhibitors [1] [4].

¢ Defactinib (FAK Inhibitor): Inhibition of the MAPK pathway can trigger an adaptive resistance
mechanism mediated by Focal Adhesion Kinase (FAK) activation [5]. Defactinib blocks this FAK-
mediated escape route, thereby enhancing the antitumor effect of avutometinib and helping to
overcome resistance [1].

Clinical Development Workflow

The journey from hypothesis to the established clinical protocol is outlined below.
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Trial Context:

e The FRAME trial (NCT03875820) was the first-in-human study that established the recommended
phase 2 dose (RP2D) and the "3 weeks on, 1 week off* schedule. It demonstrated promising efficacy,
particularly in LGSOC, with an objective response rate (ORR) of 42.3% and a median progression-
free survival (PFS) of 20.1 months in LGSOC patients [1] [6].

e The RAMP 201 trial confirmed the efficacy of this regimen in a larger cohort of 115 patients with
recurrent LGSOC, reporting a confirmed ORR of 31% and a median PFS of 12.9 months across all
patients. The response was more pronounced in patients with KRAS-mutant tumors (ORR 44%) [3].

e The RAMP 301 trial (NCT06072781) is an ongoing phase 3, randomized study comparing the
combination against the investigator's choice of treatment in recurrent LGSOC, which is expected to
provide confirmatory data [7].
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Key Application Notes for Researchers

e Target Population: This dosing protocol is primarily validated in patients with recurrent low-grade
serous ovarian cancer (LGSOC), including both KRAS mutant and wild-type tumors [3]. Research is
also exploring its utility in other MAPK-driven solid tumors [1] [5].

¢ Dose Optimization History: The FRAME trial tested higher doses (e.g., avutometinib 4.0 mg with
defactinib 200 mg BID). However, chronic toxicities like rash led to the selection of the lower dose
(avutometinib 3.2 mq) for the RP2D, emphasizing the importance of long-term tolerability for chronic
therapy [1].

e Pharmacokinetics (PK): At the RP2D, the geometric mean AUC for avutometinib was 11,463
h-ng=t-mL~* (CV 37%) and for defactinib was 2,099 h-ng=t-mL~* (CV 102%). No obvious drug-drug
interaction was noted between the two agents [1].

e Pharmacodynamics (PD): Tumor biopsies confirmed target engagement, showing reductions in

phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK)
following treatment [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Avutometinib defactinib dosing schedule 3 weeks on 1 week off].
Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b548797#avutometinib-defactinib-dosing-schedule-3-weeks-on-

1-week-off]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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